

A Technical Guide to the Total Synthesis of Casuarinin

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Compound of Interest

Compound Name: Cascarin

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This in-depth technical guide details the chemical synthesis of Casuarinin, a complex ellagitannin with noteworthy biological activities. The synthesis described herein was prominently reported by Wakamori, Matsumoto, Kusuki, Ikeuchi, and Yamada in 2020.^{[1][2][3][4][5]} This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key reactions, and a summary of quantitative data to aid in the replication and further investigation of this natural product and its analogs.

Introduction

Casuarinin is a naturally occurring ellagitannin characterized by an open-chain glucose core esterified with two (S)-hexahydroxydiphenoyl (HHDP) groups.^{[1][2][3]} One of these HHDP groups forms a distinctive C-glycosidic bond with the glucose moiety. First isolated from *Casuarina stricta*, Casuarinin has demonstrated a range of biological activities, including antioxidant and anti-herpes simplex virus properties, making it a molecule of significant interest for therapeutic development.^[1] The complex structure, featuring multiple stereocenters and atropisomerism in the HHDP groups, presents a formidable challenge for chemical synthesis. The successful total synthesis of Casuarinin not only provides access to the natural product for further study but also opens avenues for the creation of structurally diverse analogs with potentially enhanced biological activities.

Retrosynthetic Analysis and Synthetic Strategy

The retrosynthetic analysis of Casuarinin reveals a strategy centered on the late-stage stereoselective formation of the C-glycosidic bond and the construction of the two HHDP moieties. The key disconnection points are the C-glycosidic bond and the ester linkages of the HHDP groups.

The forward synthetic strategy hinges on a novel method for C-glycosylation that utilizes a benzyl oxime group. This group serves a dual purpose: it facilitates the opening of the glucopyranose ring and acts as a scaffold for the subsequent intramolecular Friedel-Crafts-type C-glycosylation, which proceeds with complete stereoselectivity.^{[2][4]} The synthesis begins with a known diol derived from D-glucose and proceeds through a series of protection, esterification, and oxidative coupling steps to assemble the fully functionalized acyclic glucose precursor poised for the key C-glycosylation cyclization.

Synthetic Pathway Overview

The overall synthetic workflow for the total synthesis of Casuarinin is depicted below. The pathway highlights the key transformations from a known diol intermediate to the final natural product.



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Caption: Overall synthetic workflow for the total synthesis of Casuarinin.

Key Experimental Protocols

The following are detailed methodologies for the pivotal steps in the total synthesis of Casuarinin, based on the work of Wakamori et al. (2020).^[1]

Formation of the First (S)-HHDP Group (Compound 24)

The initial hexahydroxydiphenoyl (HHDP) bridge is formed through a copper-mediated oxidative coupling of two galloyl groups.

- **Reaction:** To a solution of the di-galloyl precursor (23) in a 1:1 mixture of methanol and dichloromethane is added a pre-mixed solution of copper(II) chloride and n-butylamine.
- **Conditions:** The reaction mixture is stirred at room temperature under an air atmosphere.
- **Work-up and Purification:** Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated. The residue is then purified by column chromatography to yield the desired compound (24) with the (S)-HHDP linkage.

Stereoselective C-Glycosylation (Compound 29)

This crucial step involves an intramolecular Friedel-Crafts reaction to form the C-glycosidic bond with complete stereoselectivity.^{[2][4]}

- **Reaction:** The benzyloxime precursor (28) is dissolved in tetrahydrofuran (THF).
- **Conditions:** To this solution, 3 M aqueous hydrochloric acid is added, and the mixture is heated to reflux.^[1] This one-pot process facilitates the removal of the methoxymethyl (MOM) protecting groups, the cleavage of the benzyloxyamine, and the subsequent C-glycosylation.^[1]
- **Work-up and Purification:** After cooling, the reaction mixture is neutralized and extracted. The organic extracts are dried, concentrated, and the resulting product is purified by chromatography to afford the C-glucoside (29) as a single diastereomer.^[1]

Final Deprotection to Yield Casuarinin

The final step is the global deprotection of the benzyl and allyl protecting groups to unveil the natural product.

- **Reaction:** The protected Casuarinin precursor (29) is dissolved in a suitable solvent system, typically a mixture of an alcohol and an organic solvent.
- **Conditions:** The solution is subjected to hydrogenolysis using a palladium catalyst, such as palladium on carbon, under a hydrogen atmosphere.

- **Work-up and Purification:** After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified, often by preparative HPLC, to yield pure Casuarinin.

Quantitative Data Summary

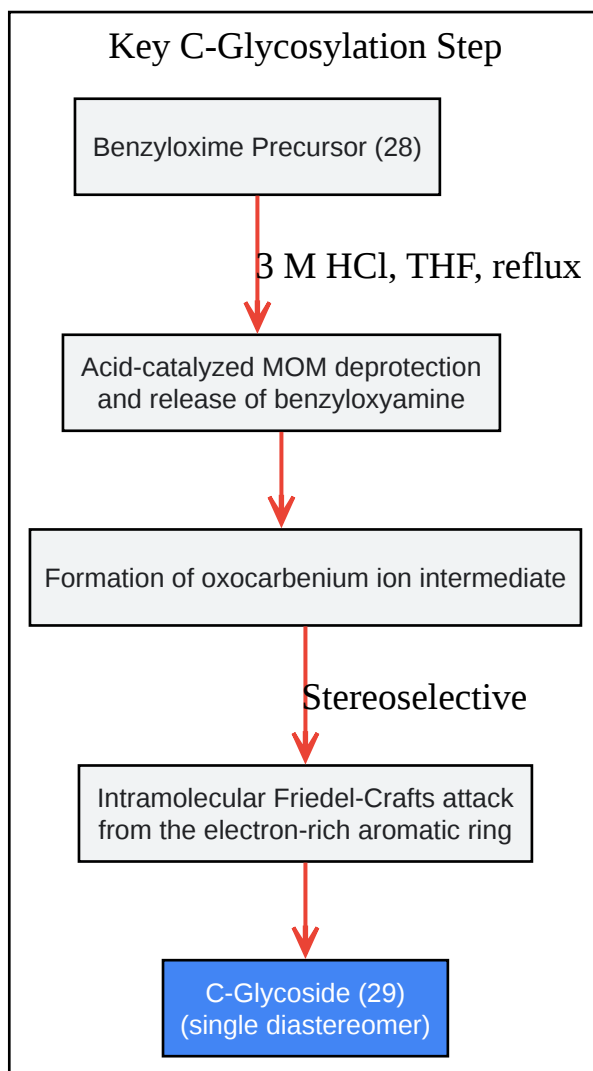
The following table summarizes the yields for the key steps in the total synthesis of Casuarinin as reported by Wakamori et al. (2020).[\[1\]](#)

Step No.	Transformation	Starting Material	Product	Yield (%)
1	Acylation with protected gallic acid	20	21	-
2	Formation of benzyloxime	21	22	-
3	Oxidative coupling to form first (S)-HHDP	23	24	-
4	Esterification with second galloyl precursor	24	26	-
5	Oxidative coupling to form second (S)-HHDP	26	27	-
6	Formation of benzyloxime precursor	27	28	-
7	C-glycosylation and MOM deprotection	28	29	76
8	Final debenzylation	29	Casuarinin	-

Note: Yields for some intermediate steps were not explicitly provided in the primary publication's main text.

Logical Relationships in Key Transformations

The following diagram illustrates the logical relationship in the key C-glycosylation step, highlighting the role of the benzyloxime intermediate.



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Caption: Logical flow of the key C-glycosylation reaction.

Conclusion

The total synthesis of Casuarinin, as accomplished by Wakamori, Yamada, and their team, represents a significant achievement in natural product synthesis.[1][2][5] The innovative use of a benzyloxime group to control the stereoselective formation of the C-glycosidic bond is a highlight of this synthetic route.[2][4] This technical guide provides a detailed overview of this

synthesis, offering valuable insights for researchers in organic chemistry, medicinal chemistry, and drug development. The methodologies and data presented herein serve as a foundation for the synthesis of Casuarinin and its analogs, which will undoubtedly facilitate further exploration of their therapeutic potential.

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